Ethyl-7-Aminochinolin-3-carboxylat

Übersicht

Beschreibung

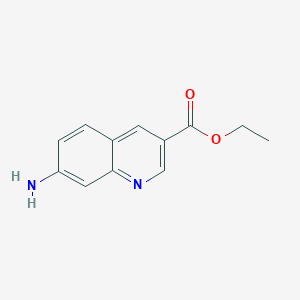

Ethyl 7-aminoquinoline-3-carboxylate is a chemical compound with the molecular formula C12H12N2O2. It belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of an ethyl ester group at the 3-position and an amino group at the 7-position of the quinoline ring.

Wissenschaftliche Forschungsanwendungen

Ethyl 7-aminoquinoline-3-carboxylate has several applications in scientific research:

Wirkmechanismus

Target of Action

Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its diverse biological activities Quinoline derivatives have been reported to exhibit antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities .

Mode of Action

Quinoline derivatives have been reported to inhibit tumor growth through various mechanisms such as cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been known to interact with multiple biochemical pathways due to their diverse spectrum of biological activities .

Pharmacokinetics

It is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Quinoline derivatives have been reported to have significant results through different mechanisms, including inhibiting tumor growth by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemische Analyse

Biochemical Properties

Ethyl 7-aminoquinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain kinases and phosphatases, modulating their activity and thereby affecting downstream signaling pathways. Additionally, ethyl 7-aminoquinoline-3-carboxylate can bind to specific receptors on the cell surface, altering their conformation and activity. These interactions are crucial for understanding the compound’s overall biochemical properties and potential therapeutic applications .

Cellular Effects

Ethyl 7-aminoquinoline-3-carboxylate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, ethyl 7-aminoquinoline-3-carboxylate can modulate the expression of certain genes, thereby affecting cellular functions such as metabolism, growth, and immune response .

Molecular Mechanism

The molecular mechanism of action of ethyl 7-aminoquinoline-3-carboxylate involves its interaction with various biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain kinases, leading to the suppression of downstream signaling pathways. Additionally, ethyl 7-aminoquinoline-3-carboxylate can interact with DNA and RNA, affecting gene expression and protein synthesis. These molecular interactions are critical for understanding the compound’s overall mechanism of action and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 7-aminoquinoline-3-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that ethyl 7-aminoquinoline-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies have also indicated that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of ethyl 7-aminoquinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating immune response and reducing inflammation. At higher doses, ethyl 7-aminoquinoline-3-carboxylate can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential clinical applications .

Metabolic Pathways

Ethyl 7-aminoquinoline-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can inhibit certain metabolic enzymes, leading to changes in the levels of key metabolites. Additionally, ethyl 7-aminoquinoline-3-carboxylate can modulate the activity of metabolic pathways involved in energy production, lipid metabolism, and detoxification .

Transport and Distribution

The transport and distribution of ethyl 7-aminoquinoline-3-carboxylate within cells and tissues are critical for its overall activity and function. The compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, ethyl 7-aminoquinoline-3-carboxylate can localize to specific compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. The distribution of the compound within tissues can also influence its overall pharmacokinetics and pharmacodynamics .

Subcellular Localization

Ethyl 7-aminoquinoline-3-carboxylate exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or lysosomes. This localization is often mediated by targeting signals or post-translational modifications that direct the compound to its specific site of action. Understanding the subcellular localization of ethyl 7-aminoquinoline-3-carboxylate is essential for elucidating its overall mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-aminoquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of an o-aminoacetophenone derivative with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol . Other methods include the use of nano ZnO as a catalyst under solvent-free conditions .

Industrial Production Methods

Industrial production of ethyl 7-aminoquinoline-3-carboxylate may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 7-aminoquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The quinoline ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Nitroquinoline derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Vergleich Mit ähnlichen Verbindungen

Ethyl 7-aminoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

Chloroquine: Known for its antimalarial activity.

Quinoline-2-carboxylate: Used in various synthetic applications.

4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness

Ethyl 7-aminoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

Ethyl 7-aminoquinoline-3-carboxylate is a derivative of quinoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

Target Enzymes and Pathways

Ethyl 7-aminoquinoline-3-carboxylate interacts with various enzymes, notably kinases and phosphatases, modulating their activity. This modulation affects several downstream signaling pathways crucial for cellular processes such as proliferation, differentiation, and apoptosis. The compound has been shown to inhibit specific kinases, leading to the suppression of tumor growth through mechanisms including:

- Cell Cycle Arrest : Preventing cells from progressing through the cell cycle.

- Apoptosis Induction : Triggering programmed cell death in cancer cells.

- Inhibition of Angiogenesis : Blocking the formation of new blood vessels that supply tumors.

- Disruption of Cell Migration : Preventing cancer cells from spreading to other tissues.

Ethyl 7-aminoquinoline-3-carboxylate exhibits significant biochemical properties that influence its biological activity:

- High Gastrointestinal Absorption : The compound is well-absorbed when administered orally, making it suitable for therapeutic use.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier allows for potential applications in treating central nervous system disorders.

Cellular Effects

The compound exerts various effects on different cell types:

- Gene Expression Modulation : It can influence the expression of genes involved in metabolism and immune response.

- Cellular Metabolism Alteration : The compound affects metabolic pathways, potentially leading to altered energy production in cells.

Case Studies and Experimental Data

- Antimalarial Activity : Ethyl 7-aminoquinoline-3-carboxylate has been studied for its potential as an antimalarial agent. In vitro studies demonstrated its efficacy against chloroquine-resistant strains of Plasmodium falciparum, with IC50 values in the low nanomolar range. This suggests a strong potential for development as a therapeutic agent against malaria .

- Anticancer Properties : In various studies, quinoline derivatives have shown promise in inhibiting cancer cell lines. For example, derivatives similar to ethyl 7-aminoquinoline-3-carboxylate have been reported to induce apoptosis in breast and prostate cancer cells through the activation of caspase pathways .

- Antibacterial Activity : The compound has also exhibited antibacterial properties against several strains of bacteria. In vitro assays indicated that it could inhibit bacterial growth effectively, warranting further exploration into its use as an antibiotic .

Comparative Analysis with Other Quinoline Derivatives

To better understand the unique properties of ethyl 7-aminoquinoline-3-carboxylate, a comparison with other related compounds is useful:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| Ethyl 7-aminoquinoline-3-carboxylate | Antimalarial, Anticancer | 9.79 - 13.57 |

| Chloroquine | Antimalarial | 5.46 |

| Ethyl 6-hydroxyquinoline-3-carboxylate | Antiviral | TBD |

Eigenschaften

IUPAC Name |

ethyl 7-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-5-8-3-4-10(13)6-11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSSELQOYSUBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432202 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339290-20-9 | |

| Record name | Ethyl 7-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.